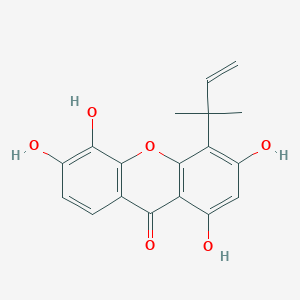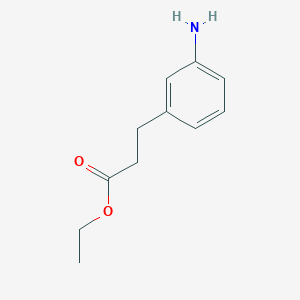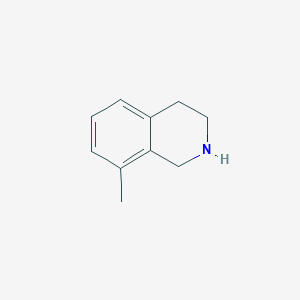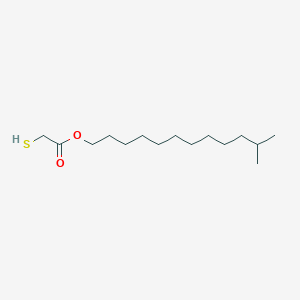
Isotridecyl mercaptoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isotridecyl mercaptoacetate (ITMA) is a chemical compound that has gained attention in recent years due to its potential applications in various fields, including scientific research. ITMA is a type of mercaptoacetic acid derivative that is used as a surfactant, emulsifier, and stabilizer in different industries.
Wirkmechanismus
The mechanism of action of Isotridecyl mercaptoacetate is not fully understood. However, it is believed that Isotridecyl mercaptoacetate interacts with the surface of nanoparticles and forms a protective layer around them. This protective layer prevents aggregation and stabilizes the nanoparticles. Furthermore, Isotridecyl mercaptoacetate can form micelles in aqueous solutions, which can solubilize hydrophobic molecules.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Isotridecyl mercaptoacetate. However, it has been reported that Isotridecyl mercaptoacetate is not toxic to cells and does not induce cell death. Furthermore, Isotridecyl mercaptoacetate has been shown to have low toxicity in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of Isotridecyl mercaptoacetate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Isotridecyl mercaptoacetate in lab experiments is its ability to stabilize nanoparticles. This allows for the synthesis of nanoparticles with controlled sizes and shapes. Furthermore, Isotridecyl mercaptoacetate is easy to synthesize and has low toxicity. However, one of the limitations of using Isotridecyl mercaptoacetate is its limited solubility in water. This can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Isotridecyl mercaptoacetate. One of the areas of research is the synthesis of Isotridecyl mercaptoacetate derivatives with improved solubility in water. This can increase the potential applications of Isotridecyl mercaptoacetate in scientific research. Furthermore, more research is needed to fully understand the mechanism of action of Isotridecyl mercaptoacetate and its biochemical and physiological effects. Additionally, the potential applications of Isotridecyl mercaptoacetate in drug delivery, cancer therapy, and catalysis should be explored further.
Conclusion:
In conclusion, Isotridecyl mercaptoacetate is a chemical compound with potential applications in various fields, including scientific research. Isotridecyl mercaptoacetate can be synthesized by reacting isooctanol and mercaptoacetic acid. Isotridecyl mercaptoacetate has been used as a stabilizer for nanoparticles, a surfactant in microemulsions, and a template for the synthesis of metal nanoparticles. Isotridecyl mercaptoacetate interacts with the surface of nanoparticles and forms a protective layer around them, preventing aggregation and stabilizing the nanoparticles. Isotridecyl mercaptoacetate has low toxicity and is easy to synthesize. However, its limited solubility in water is a limitation. Future research should focus on improving the solubility of Isotridecyl mercaptoacetate in water, exploring its potential applications in drug delivery, cancer therapy, and catalysis, and understanding its mechanism of action and biochemical and physiological effects.
Synthesemethoden
There are different methods of synthesizing Isotridecyl mercaptoacetate, but the most common one is the reaction between isooctanol and mercaptoacetic acid. This reaction yields Isotridecyl mercaptoacetate and water as by-products. The purity of Isotridecyl mercaptoacetate can be increased by further purification methods such as distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Isotridecyl mercaptoacetate has various potential applications in scientific research, including as a stabilizer for nanoparticles, a surfactant in microemulsions, and a template for the synthesis of metal nanoparticles. Isotridecyl mercaptoacetate has been used as a stabilizer for silver and gold nanoparticles, which have potential applications in drug delivery, cancer therapy, and catalysis. Isotridecyl mercaptoacetate also acts as a surfactant in microemulsions, which are used in the synthesis of metal nanoparticles. Furthermore, Isotridecyl mercaptoacetate can be used as a template for the synthesis of metal nanoparticles, which have potential applications in electronics, sensors, and catalysis.
Eigenschaften
CAS-Nummer |
137754-72-4 |
|---|---|
Produktname |
Isotridecyl mercaptoacetate |
Molekularformel |
C15H30O2S |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
11-methyldodecyl 2-sulfanylacetate |
InChI |
InChI=1S/C15H30O2S/c1-14(2)11-9-7-5-3-4-6-8-10-12-17-15(16)13-18/h14,18H,3-13H2,1-2H3 |
InChI-Schlüssel |
HYBIDFUUNHAJDS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CS |
Kanonische SMILES |
CC(C)CCCCCCCCCCOC(=O)CS |
Andere CAS-Nummern |
57417-85-3 |
Piktogramme |
Irritant |
Synonyme |
Thioglycolic acid, isotridecyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



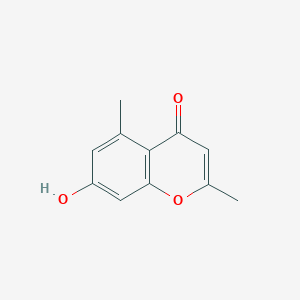
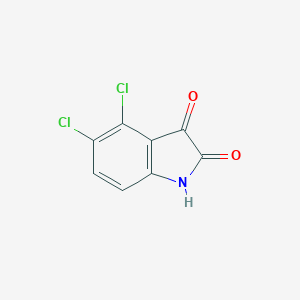
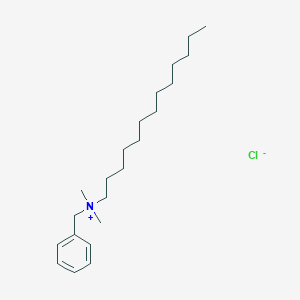
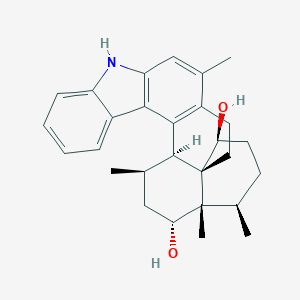
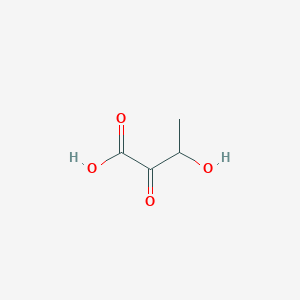
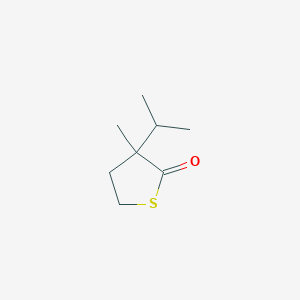
![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)
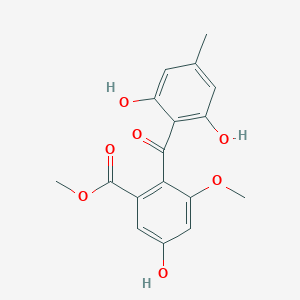
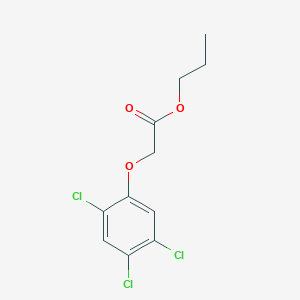
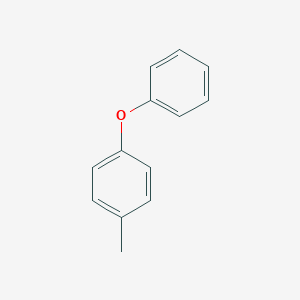
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)
